molecular formula C11H20N2O3 B2623693 Tert-butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate CAS No. 179686-61-4

Tert-butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate

Cat. No.: B2623693
CAS No.: 179686-61-4
M. Wt: 228.292
InChI Key: FLTMDHUNVKMYNG-UHFFFAOYSA-N
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Description

tert-Butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate is a high-value 1,4-diazepane-based building block designed for advanced pharmaceutical research and synthesis. This compound serves as a critical synthetic intermediate in the development of novel bioactive molecules. Its core application lies in medicinal chemistry, where it provides a versatile scaffold for constructing potential therapeutic agents. Specifically, this and closely related diazepane intermediates are utilized in the synthesis of substituted diazepan derivatives that act as potent orexin receptor antagonists . The orexin system is a high-value target for treating neurological disorders, and researchers are exploring these compounds for potential applications in treating sleep diseases such as insomnia, pain conditions like neuropathic pain, and other disorders including epilepsy and obesity . The structure features a protected amine (Boc group) and a ketone functionality, offering multiple sites for chemical modification to explore structure-activity relationships and optimize drug-like properties. This makes it a key starting material for researchers synthesizing complex molecules in central nervous system (CNS) drug discovery programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-8-5-6-13(7-9(14)12-8)10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTMDHUNVKMYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC(=O)N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate typically involves the intramolecular cyclization of a diamino alcohol. One practical method involves the Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . This method is efficient for producing the compound on a multikilogram scale, making it suitable for industrial applications .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of cation-exchange resins and other purification techniques is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Organic Synthesis

Tert-butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a versatile building block in organic chemistry.

Table 1: Synthetic Routes Utilizing this compound

Reaction TypeConditionsProducts Derived
OxidationOxidizing agents (e.g., KMnO4)Aldehydes and ketones
Nucleophilic AdditionAlcohols or aminesEsters and amides
CyclizationHeat or acid catalysisHeterocyclic compounds

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a promising candidate for drug development.

Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens. The structural modifications enhance its efficacy and specificity towards bacterial enzymes.

Biological Studies

The compound is also studied for its interactions with enzymes and receptors in biological systems. Understanding these interactions can lead to insights into its mechanism of action as a potential drug candidate.

Table 2: Biological Targets and Activities

Target TypeInteraction ModePotential Applications
EnzymesInhibitionAnti-inflammatory drugs
ReceptorsAgonist/AntagonistNeurological therapies
Transport ProteinsModulationDrug delivery systems

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its stability and reactivity make it suitable for various applications including:

Table 3: Industrial Uses

ApplicationDescription
Specialty ChemicalsUsed as a precursor for polymers
AgrochemicalsIntermediates in pesticide synthesis

Mechanism of Action

The mechanism of action of tert-butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, which are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Positional Isomers and Functional Group Variations

tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate (CAS: 179686-38-5)
  • Molecular Formula : C₁₀H₁₈N₂O₃
  • Molecular Weight : 214.26 g/mol
  • Key Difference : Lacks the methyl group at position 4.
  • However, it may also decrease selectivity in chiral synthesis compared to the 5-methyl analog .
tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate (CAS: 208245-76-5)
  • Molecular Formula : C₁₀H₁₈N₂O₃
  • Molecular Weight : 214.26 g/mol
  • Key Difference : The oxo group is at position 5 instead of 3.
  • Impact: Alters hydrogen-bonding interactions and solubility. The 5-oxo derivative may exhibit lower stability in acidic conditions due to keto-enol tautomerism .

Substituent Modifications

tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate (CAS: 194032-42-3)
  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 214.30 g/mol
  • Key Difference : Lacks the 3-oxo group.
  • Impact : The absence of the ketone reduces electrophilicity, making it less reactive in condensation reactions. However, it is more stable under oxidizing conditions .
(R)- and (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate
  • Key Difference : Methyl group at position 3 instead of 5, with enantiomeric configurations.
  • Impact : The stereochemistry influences chiral recognition in asymmetric catalysis. For example, the (R)-enantiomer shows higher binding affinity to certain enzyme active sites .

Physicochemical Properties

Property Target Compound 3-Oxo Analog (CAS: 179686-38-5) 5-Methyl Non-Oxo (CAS: 194032-42-3)
Molecular Weight 228.29 214.26 214.30
Purity ≥95% 97% Not specified
Price (1g) ¥6,130 Not available ¥3,575 (5g)

The target compound’s higher molecular weight and methyl/oxo substituents contribute to its elevated cost compared to simpler analogs .

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling Tert-butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use NIOSH-approved respirators (e.g., P95 for particulates) and EN 166-compliant eye protection. Wear chemical-resistant gloves (e.g., nitrile) and a lab coat to avoid skin contact .
  • Storage : Store in a dry environment below 28°C, away from incompatible materials. Avoid dust formation and ensure proper ventilation in handling areas .
  • Hazard Mitigation : In case of spills, collect material using non-sparking tools and dispose of it as hazardous waste. Avoid inhalation of vapors or dust, which may cause respiratory irritation (H335) .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer :

  • Catalytic Strategies : Palladium-based catalysts (e.g., Pd₂(dba)₃) and chiral ligands (e.g., (S)-[(CF₃)₃]t-BuPHOX) are used in asymmetric synthesis to control stereochemistry in diazepane intermediates .
  • Purification : Silica gel flash chromatography (e.g., 33% ethyl acetate/hexane gradient) is effective for isolating the compound. Post-synthesis, aqueous workup with solvents like EtOAc ensures removal of polar byproducts .

Q. How is the compound characterized structurally and analytically?

  • Methodological Answer :

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 276.1838 (C₁₆H₂₄N₂O₂), aligning with its exact mass .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the tert-butyl group (δ ~1.4 ppm for CH₃) and the diazepane ring’s carbonyl (δ ~170 ppm) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Variable Selection : Key factors include catalyst loading (e.g., 0.4–1.0 mol% Pd), temperature (23–60°C), and solvent polarity (e.g., isopropyl alcohol vs. THF). A 2³ factorial design evaluates interactions between these variables .
  • Response Analysis : Yield and enantiomeric excess (ee) are measured as responses. Statistical tools like ANOVA identify significant factors. For example, higher Pd loading may improve yield but reduce ee due to side reactions .

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

  • Methodological Answer :

  • X-ray Crystallography : SHELXL refines crystallographic data to resolve ambiguities in NMR assignments. For example, the tert-butyl group’s conformation in the crystal lattice can clarify diastereomeric splitting observed in NMR .
  • Dynamic NMR Studies : Variable-temperature ¹H NMR probes conformational flexibility in the diazepane ring, explaining discrepancies between calculated and observed coupling constants .

Q. What strategies assess the compound’s potential biological interactions?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures binding affinity to biological targets (e.g., enzymes or receptors). For instance, the compound’s sp³-rich structure may interact with hydrophobic pockets in proteins .
  • Metabolic Stability Assays : Incubation with liver microsomes evaluates susceptibility to oxidative metabolism. The tert-butyl group’s steric bulk may enhance metabolic stability compared to analogous methyl esters .

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